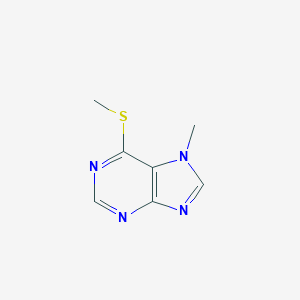

Purine, 7-methyl-6-(methylthio)-

説明

The exact mass of the compound Purine, 7-methyl-6-(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Purine, 7-methyl-6-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 7-methyl-6-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1008-01-1 |

|---|---|

分子式 |

C7H8N4S |

分子量 |

180.23 g/mol |

IUPAC名 |

7-methyl-6-methylsulfanylpurine |

InChI |

InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |

InChIキー |

WGZQCBOLSZNNRW-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=NC=N2)SC |

正規SMILES |

CN1C=NC2=C1C(=NC=N2)SC |

他のCAS番号 |

1008-01-1 |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

Methylthioinosine is characterized by a purine base with a methylthio group at the 6-position. This modification alters its biological activity compared to natural purines. Its structure can be represented as follows:

- Chemical Formula : C₈H₁₀N₄OS

- Molecular Weight : 210.25 g/mol

Anticancer Activity

Methylthioinosine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study synthesized novel 2,6,9-trisubstituted purine derivatives, including methylthioinosine analogs. These compounds were tested for their cytotoxicity against seven cancer cell lines. One compound demonstrated significant potency compared to cisplatin, a standard chemotherapy drug, indicating the potential of methylthioinosine derivatives in cancer therapeutics .

- Data Table: Cytotoxic Activity of Purine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | HL-60 | 0.85 | Induces apoptosis |

| 7h | A549 | 1.11 | Cell cycle arrest |

| Control | Cisplatin | 1.53 | DNA damage |

Metabolic Disorders

Methylthioinosine also shows promise in treating metabolic disorders such as type II diabetes mellitus. It acts as a DPP-IV inhibitor, which is crucial for regulating blood sugar levels.

- Case Study : A patent describes the synthesis of a compound related to methylthioinosine that acts as a DPP-IV inhibitor. This compound has shown efficacy in lowering glucose levels in diabetic models, highlighting its therapeutic potential .

In Silico Studies

Recent advancements in computational chemistry have enabled the exploration of methylthioinosine's interactions at the molecular level:

- 3D-QSAR Analysis : Studies employing quantitative structure-activity relationship (QSAR) models have shown that steric properties significantly contribute to the cytotoxicity of purine derivatives. This insight aids in designing more effective anticancer agents based on the methylthioinosine scaffold .

準備方法

Synthesis of 7-Methyl-6-Purinones

The foundational step involves preparing 7-methyl-6-purinones through alkaline hydrolysis of dialkoxy- or dialkylthio-7-methylpurines. For example, 2-methylthio-7-methyl-6-oxo-1,6-dihydropurine (2e) was synthesized by refluxing 1e (2-methylthio-6-ethoxy-7-methylpurine) in 8% NaOH-EtOH (1:2 v/v) at 100°C for 1.5 hours. This method yielded 2e in 87% after crystallization from ethanol.

Key Reaction Conditions:

Conversion to 6-Chloropurines

6-Purinones were chlorinated using phosphorus oxychloride (POCl₃). For instance, 2-methylthio-6-chloro-7-methylpurine (3e) was obtained by heating 2e with POCl₃ under reflux for 4 hours, achieving an 87% yield. The product was characterized by a melting point of 178–179°C and confirmed via NMR (CDCl₃, δ 4.06 ppm for N-CH₃).

Thiourea-Mediated Thiolation

The final step involved reacting 6-chloropurines with thiourea in ethanol. 2-Methylthio-7-methyl-6-thioxo-1,6-dihydropurine (4e) was synthesized by refluxing 3e with thiourea, yielding 86% of the product with a melting point of 176–177°C. NMR data (: δ 3.91 ppm for N-CH₃; : δ 164.8 ppm for C=S) confirmed the structure.

Direct N7 Alkylation Strategy

N-Trimethylsilylation and Alkylation

A 2024 study demonstrated the use of N-trimethylsilylated purines for regioselective N7 alkylation. For example, 7-(tert-butyl)-6-chloro-2-(methylthio)-7H-purine (7) was synthesized by reacting 6-chloro-2-methylthiopurine (6) with BSA (N,O-bis(trimethylsilyl)acetamide) and SnCl₄ in acetonitrile, followed by tert-butyl bromide addition. While this method targeted tert-butyl groups, adapting it for methyl groups would involve substituting tert-butyl bromide with methyl iodide.

Optimized Parameters:

Stability and Functionalization

The tert-butyl group at N7 exhibited stability under standard purine transformation conditions, such as hydrolysis to 7-(tert-butyl)-7H-purin-6-ol (13). This suggests that a methyl group at N7 would similarly withstand subsequent reactions, enabling the synthesis of diverse 6,7-disubstituted derivatives.

Comparative Analysis of Methods

Yield and Efficiency

Reaction Complexity

-

The chlorination method requires multiple steps (hydrolysis, chlorination, thiolation), increasing time and cost.

-

Direct alkylation simplifies synthesis to a single step but demands precise control of silylation and catalysis.

Scalability

-

The chlorination route has been scaled to 10 mmol batches with consistent results.

-

Direct alkylation’s reliance on SnCl₄ may pose challenges for large-scale production due to catalyst handling.

Experimental Data and Characterization

Table 1: Physicochemical Properties of Key Intermediates

| Compound | Yield (%) | Melting Point (°C) | NMR (δ, ppm) |

|---|---|---|---|

| 2e | 87 | 176–177 | 3.91 (s, N-CH₃) |

| 3e | 87 | 178–179 | 4.06 (s, N-CH₃) |

| 4e | 86 | 176–177 | 3.91 (s, N-CH₃), 10.38 (s, NH) |

| 7 | 52 | 177–179 | 2.64 (s, SCH₃), 1.87 (s, C(CH₃)₃) |

Table 2: Reaction Conditions and Outcomes

| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination-thiourea | Ethanol | None | Reflux | 4 | 86 |

| Direct alkylation | ACN | SnCl₄ | RT | 4 | 52 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methyl-6-(methylthio)purine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or methylation of precursor purines. For purity validation:

- Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.

- Confirm structural integrity via H/C NMR and IR spectroscopy (e.g., IR bands at ~1085 cm for methylthio groups) .

- Document reaction conditions (solvent, temperature, catalysts) rigorously to ensure reproducibility .

Q. How should 7-methyl-6-(methylthio)purine be stored to maintain stability?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Regularly monitor stability using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase changes or decomposition .

Q. Which analytical techniques are most effective for characterizing this compound’s electronic structure?

- Methodological Answer :

- Ultraviolet photoelectron spectroscopy (UPS) to study tautomerism and electronic configurations (e.g., vertical ionization energy ~8.64 eV) .

- Compare computational models (DFT) with experimental data to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers design experiments to investigate metabolic pathways of 7-methyl-6-(methylthio)purine in biological systems?

- Methodological Answer :

- Use in vitro hepatocyte models to identify primary metabolites (e.g., 6-thioguanine analogs) via LC-MS/MS.

- Incorporate isotopic labeling (e.g., S) to track methylthio group transformations.

- Address inter-patient metabolic variability by stratifying samples based on enzyme activity (e.g., thiopurine methyltransferase levels) .

Q. What strategies resolve contradictions between metabolite levels and observed pharmacological effects?

- Methodological Answer :

- Perform dose-response studies correlating intracellular metabolite concentrations (6-TGN, 6-MMP) with cytotoxicity assays.

- Use multivariate regression to account for confounding factors (e.g., drug interactions, genetic polymorphisms).

- Validate findings in patient-derived cell lines to bridge in vitro and clinical data .

Q. How can spectroscopic methods elucidate tautomeric equilibria in 7-methyl-6-(methylthio)purine?

- Methodological Answer :

- Combine NMR (in DMSO-d) and X-ray crystallography to identify dominant tautomers.

- Analyze solvent effects on tautomer distribution using temperature-dependent UV-Vis spectroscopy.

- Cross-reference with gas-phase UPS data to distinguish intrinsic properties from solvent-mediated effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。